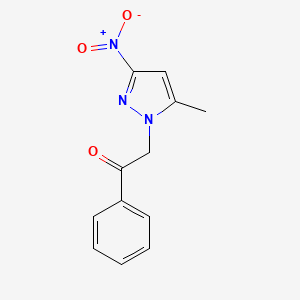

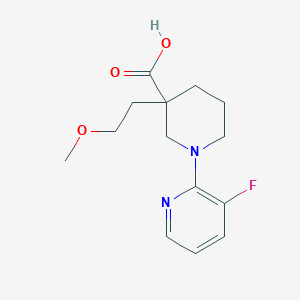

![molecular formula C9H17N3O2S B5578429 2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one, also known as MTT, is a heterocyclic compound. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. MTT is synthesized through a multi-step process, and its mechanism of action involves the inhibition of mitochondrial respiration.

Scientific Research Applications

Chemical Structure and Synthesis

Studies on the chemical structure and synthesis of thiazole derivatives, including compounds similar to 2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one, have provided insights into their molecular arrangements and interactions. For instance, the structural determination of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate highlights the importance of hydrogen bonding in the molecular assembly of thiazole compounds (Lynch & Mcclenaghan, 2004). This foundational knowledge is crucial for designing compounds with desired physical and chemical properties for pharmaceutical applications.

Pharmaceutical Research

The exploration of thiazole derivatives in pharmaceutical research has led to the synthesis of compounds exhibiting significant biological activities. Research on heterocyclic analogues of beta-adrenergic blocking agents, including thiazole and isothiazole derivatives, has shown potential in lowering mean arterial pressure, suggesting their use in treating hypertension and other cardiovascular diseases (Baldwin et al., 1980). Furthermore, the synthesis of 2-amino and 2-(arylamino)-substituted thiazoles and selenazoles indicates the versatility of thiazole compounds in creating diverse pharmacologically active agents (Moriarty et al., 1992).

Antioxidant and Calcium Antagonistic Activities

The investigation into thiazolidinone derivatives has unveiled compounds with both calcium overload inhibition and antioxidant activity, highlighting the therapeutic potential of thiazole derivatives in managing conditions associated with oxidative stress and calcium dysregulation (Kato et al., 1999). Such dual-function compounds could be beneficial in treating cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Activities

Studies have also focused on the antimicrobial properties of thiazole derivatives. For example, the synthesis and evaluation of new thiazolo[5,4-b]quinoline derivatives have been conducted, with some compounds showing significant in vitro cytotoxicity against various cancer cell lines, indicating their potential as antitumor agents (Alvarez-Ibarra et al., 1997). Additionally, the synthesis and antitumor activity screening of 4-aminothiazol-2(5H)-one derivatives have confirmed the absence of 4-amino-imino tautomerism, with certain compounds displaying selective action against specific cancer cell lines (Kaminskyy et al., 2015).

Properties

IUPAC Name |

2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2S/c1-8(2,3)11-4-9(5-13)6(14)12-7(10)15-9/h11,13H,4-5H2,1-3H3,(H2,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSOCYGLYFSXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1(C(=O)N=C(S1)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)